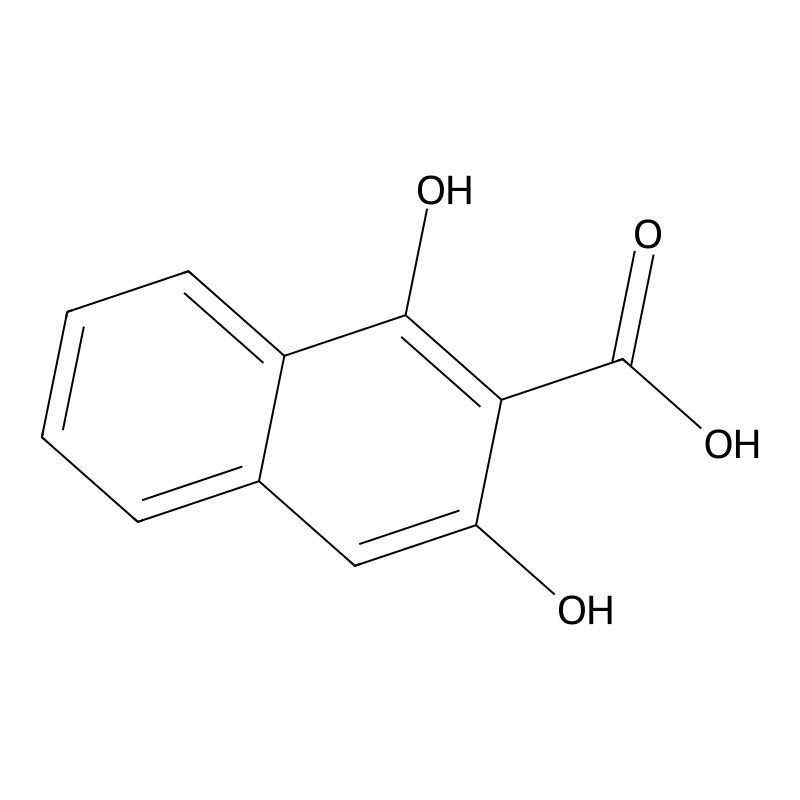

1,3-Dihydroxy-2-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biocatalysis in Organic Chemistry

Scientific Field: Organic Chemistry Application Summary: The use of 1,3-Dihydroxy-2-naphthoic acid in organic chemistry is prominent in the field of biocatalysis. It serves as a substrate for various enzymatic reactions, particularly involving the cytochrome P450 family of enzymes . Methods of Application: One such application involves the enzyme CYP199A2, which catalyzes the regioselective oxidation of hydroxynaphthoic acids. The process uses recombinant Escherichia coli strains expressing CYP199A2 to achieve the desired oxidation . Results Summary: The outcome is the production of different dihydroxynaphthoic acids, such as 1,7-dihydroxy-2-naphthoic acid and 3,7-dihydroxy-2-naphthoic acid, which are valuable in various industrial applications .

Antibiotic Biosynthesis

Scientific Field: Microbiology Application Summary: In microbiology, 1,3-Dihydroxy-2-naphthoic acid is involved in the biosynthesis of antibiotics. It acts as a precursor in the enzymatic pathways leading to complex antibiotic structures . Methods of Application: The compound is used as a substrate for enzymes like NcsB1, an O-methyltransferase, which participates in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin . Results Summary: The enzymatic reaction results in the methylation of 1,3-Dihydroxy-2-naphthoic acid, contributing to the formation of the active antibiotic compound .

Chemical Synthesis of Dyes

Scientific Field: Industrial Chemistry Application Summary: 1,3-Dihydroxy-2-naphthoic acid is also used in the chemical synthesis of dyes. Its structure allows for the creation of complex dye molecules with specific properties . Methods of Application: The acid can undergo various chemical reactions, including esterification and coupling, to form dye precursors and eventually the dye itself . Results Summary: The synthesized dyes have applications in textiles, inks, and other materials requiring coloration .

Optical Materials Production

Scientific Field: Materials Science Application Summary: In the field of materials science, 1,3-Dihydroxy-2-naphthoic acid contributes to the production of optical materials. These materials have applications in electronics and photonics . Methods of Application: The acid is incorporated into polymer matrices or used as a starting material for the synthesis of optically active compounds . Results Summary: The resulting materials exhibit desirable optical properties, such as specific refractive indices or light-emitting capabilities .

Enzyme Inhibition Studies

Scientific Field: Biochemistry Application Summary: Biochemists study 1,3-Dihydroxy-2-naphthoic acid for its potential as an enzyme inhibitor. It has shown inhibitory effects on enzymes like HIV-1 integrase and tyrosine kinase . Methods of Application: The compound is tested in vitro using purified enzymes or cellular assays to determine its inhibitory concentration and mechanism of action . Results Summary: Studies have found that certain derivatives of 1,3-Dihydroxy-2-naphthoic acid can significantly inhibit target enzymes, which may lead to therapeutic applications .

Probiotic Growth Promotion

Scientific Field: Nutritional Science Application Summary: 1,3-Dihydroxy-2-naphthoic acid has been identified as a growth promoter for probiotics like bifidobacteria, which are beneficial for gut health . Methods of Application: The acid is added to culture media or food products to enhance the growth of probiotic strains . Results Summary: The presence of 1,3-Dihydroxy-2-naphthoic acid in the medium correlates with increased proliferation of bifidobacteria, which can improve intestinal conditions .

Menaquinone Biosynthesis in Microorganisms

Scientific Field: Microbial Biochemistry Application Summary: 1,3-Dihydroxy-2-naphthoic acid is an intermediate in the biosynthesis of menaquinone (vitamin K2) in various microorganisms . Methods of Application: The compound is involved in an alternative menaquinone biosynthetic pathway found in organisms like Helicobacter pylori and Streptomyces coelicolor . Results Summary: The pathway leads to the production of menaquinone, which is essential for the electron transport chain in these microorganisms .

Osmoprotection in Probiotic Bacteria

Scientific Field: Food Microbiology Application Summary: 1,3-Dihydroxy-2-naphthoic acid serves as an osmoprotectant, helping probiotic bacteria like Propionibacterium freudenreichii survive during drying processes . Methods of Application: The acid’s accumulation in bacterial cells is modulated by growth conditions, which in turn affects the bacteria’s tolerance to stress during freeze-drying and spray-drying . Results Summary: The adjustment of intracellular osmoprotectant concentrations, including 1,3-Dihydroxy-2-naphthoic acid, correlates with improved survival rates of probiotic bacteria during drying .

Intestinal Health and Colitis Treatment

Scientific Field: Clinical Nutrition Application Summary: 1,3-Dihydroxy-2-naphthoic acid has been reported to regulate intestinal function and is used in treating colitis . Methods of Application: It acts as a bifidogenic growth stimulator, specifically facilitating the growth of Lactobacillus bifidus . Results Summary: Its use has shown to improve conditions in the human intestine, making it beneficial for gut health .

Azo Dye Synthesis

Scientific Field: Industrial Chemistry Application Summary: 1,3-Dihydroxy-2-naphthoic acid is a precursor in the synthesis of azo dyes, which are widely used in textile industries . Methods of Application: It undergoes azo coupling reactions to produce deeply colored azo compounds . Results Summary: The resulting dyes have diverse applications due to their vibrant colors and stability .

1,3-Dihydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol. It features a naphthalene core with hydroxyl groups at the 1 and 3 positions, making it a derivative of naphthoic acid. The compound is known for its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

- Esterification: Reacting with alcohols can form esters, which are useful in synthesizing more complex organic molecules.

- Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones, altering the compound's reactivity and potential applications.

- Reduction: The compound can also participate in reduction reactions, converting functional groups into alcohols or other reduced forms.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1,3-dihydroxy-2-naphthoic acid exhibits various biological activities:

- Antioxidant Properties: The compound has shown potential as an antioxidant, helping to neutralize free radicals in biological systems.

- Antimicrobial Activity: Studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, which could be beneficial in drug design targeting specific biochemical pathways.

These biological activities make 1,3-dihydroxy-2-naphthoic acid a subject of interest in pharmacological research .

Several synthesis methods for 1,3-dihydroxy-2-naphthoic acid have been documented:

- Hydroxylation of Naphthoic Acid: This method involves the selective introduction of hydroxyl groups into naphthoic acid using reagents such as hydrogen peroxide or other oxidizing agents.

- Nucleophilic Substitution Reactions: Starting from substituted naphthalene derivatives, nucleophilic substitution can introduce hydroxyl groups at the desired positions.

- Total Synthesis Approaches: More complex synthetic routes involve multi-step processes that construct the compound from simpler precursors through various organic reactions.

These methods underline the synthetic accessibility of 1,3-dihydroxy-2-naphthoic acid for research and industrial applications .

1,3-Dihydroxy-2-naphthoic acid has several notable applications:

- Pharmaceuticals: Due to its biological activity, it can be explored as a lead compound in drug development.

- Dyes and Pigments: Its chemical structure allows for use in dye formulations due to its chromophoric properties.

- Agricultural Chemicals: Potential applications include use as a fungicide or herbicide based on its antimicrobial properties.

These applications highlight its versatility across different industries .

Interaction studies involving 1,3-dihydroxy-2-naphthoic acid focus on its biochemical interactions:

- Protein Binding Studies: Investigating how the compound binds to proteins can reveal its potential therapeutic mechanisms.

- Metabolic Pathway Analysis: Understanding how it is metabolized within biological systems aids in assessing its safety and efficacy as a pharmaceutical agent.

- Synergistic Effects: Studies exploring combinations with other compounds may uncover enhanced biological effects or reduced toxicity profiles.

These studies are crucial for evaluating the compound's practical applications in medicine and agriculture .

Several compounds share structural similarities with 1,3-dihydroxy-2-naphthoic acid. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,4-Dihydroxy-2-naphthoic acid | Hydroxyl groups at positions 1 and 4 | Different biological activity profile |

| Naphthalene-1,3-diol | Hydroxyl groups at positions 1 and 3 | Simpler structure; less diverse reactivity |

| 2-Hydroxybenzoic acid (Salicylic Acid) | Hydroxyl group adjacent to carboxylic acid | Well-known anti-inflammatory properties |

While these compounds share similar functionalities due to their phenolic nature, 1,3-dihydroxy-2-naphthoic acid is unique due to its specific positioning of hydroxyl groups and resultant chemical behavior. This uniqueness contributes to its distinct biological and chemical properties .

Traditional Organic Synthesis Pathways

The synthesis of 1,3-dihydroxy-2-naphthoic acid has been achieved through several well-established organic synthesis methodologies, with the most prominent approaches involving ester hydrolysis and classical carboxylation reactions [1] [2].

Ethyl Ester Hydrolysis Method

The most efficient traditional synthesis involves the hydrolysis of ethyl 1,3-dihydroxy-2-naphthoate using barium hydroxide solution in dioxane, followed by acidification with sulfuric acid [2]. This method achieves an impressive yield of 90% and represents one of the most reliable pathways for obtaining the target compound [2]. The reaction proceeds through nucleophilic attack of hydroxide ions on the ester carbonyl group, forming a tetrahedral intermediate that subsequently eliminates ethanol to yield the carboxylate salt [2]. Subsequent acidification protonates the carboxylate to form the desired naphthoic acid [2].

Kolbe-Schmitt Carboxylation Approach

The classical Kolbe-Schmitt reaction has been extensively utilized for the preparation of hydroxynaphthoic acid derivatives [3] [4]. This method involves treating 1,3-dihydroxynaphthalene with potassium hydroxide in the presence of dibutyl carbitol, followed by carboxylation with carbon dioxide under substantially anhydrous conditions [3] [4]. The reaction typically proceeds at temperatures ranging from 50 to 150 degrees Celsius and achieves yields of approximately 72.7% [3] [4].

The mechanism involves the formation of a naphtholate salt through deprotonation of the hydroxyl groups, followed by nucleophilic addition to carbon dioxide [4]. The naphtholate acts as a nucleophile attacking the electrophilic carbon of carbon dioxide, forming a carboxylate intermediate that is subsequently protonated during workup to yield the final product [4]. The regioselectivity of this reaction is sensitive to temperature, with higher temperatures favoring different regioisomers [4].

Friedel-Crafts Acylation Pathways

Traditional Friedel-Crafts acylation reactions have been employed for constructing naphthoic acid frameworks through electrophilic aromatic substitution [5] [6]. These reactions typically utilize aluminum chloride as a Lewis acid catalyst and proceed through the formation of acylium ion intermediates [5] [6]. The acylation of substituted naphthalenes shows distinct regioselectivity patterns depending on the nature and position of existing substituents [5].

The orientation effects in Friedel-Crafts acylation of beta-substituted naphthalenes demonstrate that substituents in the beta-position direct subsequent electrophilic attack predominantly to the 8-position, resulting in 2,8-disubstituted naphthalenes in preponderant yield [5]. This regioselectivity arises from the combined influence of the alpha-orientation effect of the naphthalene nucleus and the directing influence of the existing substituent [5].

Novel Catalytic Approaches for Regioselective Formation

Contemporary synthetic methodologies have introduced sophisticated catalytic systems that enable highly regioselective formation of naphthoic acid derivatives with improved efficiency and selectivity profiles [7] [8] [9].

Silver-Catalyzed Regioselective Construction

Silver(I)-catalyzed regioselective construction of highly substituted alpha-naphthols represents a significant advancement in naphthoic acid synthesis [7]. This novel route enables regioselective synthesis through silver(I) catalyzed carbon-hydrogen/carbon-hydrogen and carbon-hydrogen/carbon-carbon functionalization of beta-ketoesters and alkynes, respectively, in a single step using water as a solvent [7]. The protocol exhibits broad substrate scope and achieves excellent selectivity exceeding 95% regioselectivity [7].

The mechanism involves activation of the alkyne by the silver catalyst, facilitating subsequent cyclization and carbon-hydrogen activation processes [7]. The use of water as solvent represents an environmentally benign approach that maintains high catalytic efficiency while providing easy product isolation [7].

Ruthenium-Catalyzed Benzannulation

An efficient [2+2+2] benzannulation of phthalic acids and anhydrides with two alkynes has been developed for synthesis of multisubstituted 1-naphthoic acids via ruthenium-catalyzed carbon-hydrogen activation [9]. The reaction proceeds well using atmospheric oxygen as the sole oxidant with high atom and step economies [9]. This methodology achieves yields ranging from 65 to 85% and operates under mild conditions at room temperature [9].

The catalytic cycle involves initial coordination of the phthalic acid substrate to the ruthenium center, followed by sequential alkyne insertion and cyclization processes [9]. The use of atmospheric oxygen eliminates the need for stoichiometric oxidants, making this approach both economically and environmentally attractive [9].

Biocatalytic Oxidation Methods

Cytochrome P450 monooxygenase CYP199A2 from Rhodopseudomonas palustris has been demonstrated to exhibit oxidation activity towards hydroxynaphthoic acids [10] [11]. Whole cells of recombinant Escherichia coli strains expressing CYP199A2 efficiently catalyzed the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxynaphthoic acid respectively [10] [11].

This biocatalytic approach achieves yields of 80 to 95% and operates under mild conditions at temperatures between 25 and 37 degrees Celsius [10] [11]. The enzyme demonstrates excellent regioselectivity, making it a valuable oxidation biocatalyst for the synthesis of dihydroxynaphthoic acids [10] [11]. The mechanism involves oxygen activation by the heme cofactor, followed by substrate hydroxylation through a high-valent iron-oxo intermediate [10] [11].

Metal-Free Electrochemical Carboxylation

An electroreductive carboxylation of organic carbon-halogen bonds promoted by catalytic amounts of naphthalene as an organic mediator has been developed [12]. This transformation proceeds smoothly under mild conditions with a broad substrate scope, affording valuable carboxylic acids in moderate to excellent yields without the need for costly transition metals, stoichiometric metal reductants, or sacrificial anodes [12].

The method achieves yields ranging from 70 to 90% and operates at room temperature using atmospheric carbon dioxide pressure [12]. Mechanistic studies confirmed the activation of carbon-halogen bonds via single-electron transfer and established the key role of naphthalene in this reaction [12]. The naphthalene mediator facilitates electron transfer processes that enable carbon-halogen bond cleavage and subsequent carboxylation [12].

Solvent Effects and Reaction Optimization Strategies

The choice of solvent system significantly influences the efficiency, selectivity, and practicality of naphthoic acid synthesis, with different solvents offering distinct advantages for specific synthetic transformations [13] [14] [15].

Aqueous Solvent Systems

Water has emerged as an excellent solvent for various naphthoic acid syntheses, particularly in silver-catalyzed reactions where it provides both environmental benefits and synthetic advantages [7]. The use of water as solvent enables high regioselectivity exceeding 95% while maintaining broad substrate scope [7]. Water solvation effects contribute to enhanced selectivity by stabilizing charged intermediates and facilitating proton transfer processes [7].

However, water systems face limitations due to restricted substrate solubility for highly hydrophobic naphthalene derivatives [7]. This limitation can be addressed through the use of co-solvents or surfactants that enhance substrate solubilization without compromising reaction efficiency [7].

High-Boiling Organic Solvents

Dibutyl carbitol has proven particularly effective for Kolbe-Schmitt carboxylation reactions, providing thermal stability at elevated temperatures while serving as both solvent and stabilizing agent [3]. The use of dibutyl carbitol enables reaction temperatures up to 150 degrees Celsius and contributes to yield improvements of 20 to 30% compared to conventional solvents [3].

The high boiling point of dibutyl carbitol allows for extended reaction times at elevated temperatures, facilitating complete conversion of starting materials [3]. Additionally, the ether functionality provides coordinating ability that can stabilize metal naphtholate intermediates during the carboxylation process [3].

Halogenated Solvent Systems

Dichloroethane and chloroform have been extensively employed in Lewis acid-mediated reactions due to their ability to dissolve both substrates and catalysts while remaining chemically inert under reaction conditions [13] [14]. These solvents provide excellent solvation for organic substrates and enable precise temperature control during reactions [13] [14].

In Lewis acid-mediated rearrangement reactions, dichloroethane provides optimal conditions for acyl shift processes, achieving yields up to 84% with excellent regioselectivity [14]. The solvent choice significantly affects the stability of carbocationic intermediates and influences the selectivity of bond-forming processes [14].

Supercritical Carbon Dioxide Systems

Supercritical carbon dioxide has been investigated as an environmentally benign solvent for direct regioselective carboxylation reactions [15]. This approach utilizes excess potassium carbonate under supercritical carbon dioxide conditions at 10 megapascals and 473 Kelvin [15]. While yields remain modest at approximately 20%, this methodology offers significant environmental advantages and enables carbon dioxide recycling [15].

The supercritical conditions enhance carbon dioxide solubility and mass transfer, facilitating carboxylation processes that would be inefficient under conventional conditions [15]. The absence of organic solvents eliminates waste generation and simplifies product purification [15].

Mixed Solvent Systems

Optimized mixed solvent systems have demonstrated significant advantages for product isolation and purification processes [13] [16]. Ethanol-water mixtures with ratios of 2:1 provide optimal recrystallization conditions, achieving yields up to 78.4% for hydroxynaphthoic acid purification [16]. The mixed solvent system balances solubility and crystallization driving force to maximize product recovery [16].

N,N-Dimethylformamide-methanol mixtures with mass ratios of 1:6 to 1:8 have proven effective for recrystallization of substituted naphthoic acids, providing enhanced product purity and improved recovery yields [13]. These mixed systems exploit differential solubility characteristics to achieve selective crystallization [13].

Table 1: Comprehensive Comparison of Synthetic Methodologies for 1,3-Dihydroxy-2-naphthoic Acid and Related Compounds

| Synthetic Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Ethyl Ester Hydrolysis | Ethyl 1,3-dihydroxy-2-naphthoate | Ba(OH)₂, H₂SO₄ | Room temp - 90 | 90 | High yield, simple workup | Requires pre-formed ester |

| Kolbe-Schmitt Carboxylation | 1,3-Dihydroxynaphthalene | KOH, CO₂, Dibutyl Carbitol | 50 - 150 | 72.7 | Classical method, well-established | Harsh conditions, long reaction time |

| Friedel-Crafts Acylation | Naphthalene Derivatives | AlCl₃, Acyl Chlorides | 80 - 120 | 60 - 80 | Versatile substrate scope | Regioselectivity issues |

| Benzannulation [2+2+2] | Phthalic Acids/Anhydrides + Alkynes | Ru Catalyst, Atmospheric O₂ | Room temp | 65 - 85 | High atom economy, air-stable | Limited to specific substrates |

| Lewis Acid-Mediated Rearrangement | Oxabenzonorbornadienes | BF₃·OEt₂, Lewis Acids | Room temp - 80 | 84 | Novel substitution patterns | Limited scope of substrates |

| Biocatalytic Oxidation | Hydroxynaphthoic Acids | CYP199A2 (P450 enzyme) | 25 - 37 | 80 - 95 | Regioselective, mild conditions | Requires specific enzyme system |

| Electroreductive Carboxylation | Organic Halides | Naphthalene mediator, CO₂ | Room temp | 70 - 90 | Metal-free, broad scope | Requires organic mediator |

| Metal-Free Carboxylation | Naphthalene + CO₂ | Supercritical CO₂, K₂CO₃ | 200 | 20 | Green chemistry approach | Low yield, high pressure |

Table 2: Catalytic Approaches for Regioselective Naphthoic Acid Formation

| Catalytic System | Substrate Type | Selectivity Type | Regioselectivity (%) | Reaction Conditions | Mechanism Type |

|---|---|---|---|---|---|

| Silver(I) Catalysis | β-Ketoesters + Alkynes | Regioselective α-naphthol formation | >95 | Water solvent, rt-80°C | C-H/C-H functionalization |

| Ruthenium Catalysis | Phthalic Acids + Alkynes | Regioselective 1-naphthoic acid | >90 | Air atmosphere, rt | [2+2+2] benzannulation |

| Nickel Catalysis | Benzyl Halides + CO₂ | Regioselective carboxylation | 85-95 | Atmospheric CO₂, 25°C | SET-mediated carboxylation |

| Palladium Catalysis | Benzyl Esters + CO₂ | Chemoselective coupling | 80-90 | Low pressure CO₂ | Oxidative addition/insertion |

| Copper NHC Complexes | Organic Halides + CO₂ | Regioselective carboxylation | 70-85 | Atmospheric CO₂ | Nucleophilic addition |

| Titanium(III) Citrate | Cyclic Compounds | Stereoselective reduction | 90 | Mild reducing conditions | Radical-mediated reduction |

| Boron Trifluoride | Oxabenzonorbornadienes | Regioselective acyl migration | >95 | DCE or toluene, rt-80°C | 1,2-Acyl shift |

| Scandium Triflate | Meldrum's Acid Derivatives | Regioselective cyclization | 85 | CHCl₃ reflux | Electrophilic cyclization |

Table 3: Solvent Effects and Optimization Strategies in Naphthoic Acid Synthesis

| Solvent System | Target Compound | Temperature (°C) | Yield Improvement (%) | Selectivity Enhancement | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| Water | α-Naphthols | 25-80 | 15-25 | High regioselectivity | Green solvent, broad substrate scope | Limited substrate solubility |

| Dibutyl Carbitol | Hydroxynaphthoic acids | 50-150 | 20-30 | Improved conversion | High temperature stability | High boiling point |

| Dichloroethane (DCE) | Naphthoic esters | 20-80 | 10-15 | Better product isolation | Good substrate solubility | Toxicity concerns |

| Toluene | Naphthoic esters | 20-80 | 5-10 | Reduced decomposition | Reduced side reactions | Lower yields vs DCE |

| Chloroform | Carboxycarbazoles | 60 (reflux) | 25-35 | Enhanced cyclization | Effective for cyclizations | Requires inert atmosphere |

| Acetonitrile | Electrocarboxylation products | 25 | 20 | Improved current efficiency | Electrochemical compatibility | Limited thermal stability |

| Supercritical CO₂ | Naphthoic acids | 200 | 5-10 | Regioselective carboxylation | Environmentally benign | High pressure requirements |

| DMF/MeOH mixtures | Substituted naphthoic acids | 25-100 | 15-20 | Better purification | Easy product recovery | Solvent removal complexity |

| Ethanol/Water | Hydroxynaphthoic acids | 25-100 | 10-15 | Optimal recrystallization | Cost-effective, scalable | Water sensitivity of some reactions |

| Dioxane | Brominated naphthoic acids | 75 | 20 | Selective halogenation | Selective solvation | Limited substrate scope |